U-50488 - 67198-13-4

U-50488

Catalog Number: EVT-380702
CAS Number: 67198-13-4
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
U50488 is a monocarboxylic acid amide obtained by formal condensation between the carboxy group of 3,4-dichlorophenylacetic acid and the secondary amino group of (1R,2R)-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine It has a role as a kappa-opioid receptor agonist, a diuretic, an analgesic, an antitussive and a calcium channel blocker. It is a N-alkylpyrrolidine, a monocarboxylic acid amide and a dichlorobenzene.
A non-peptide, kappa-opioid receptor agonist which has also been found to stimulate the release of adrenocorticotropin (ADRENOCORTICOTROPIC HORMONE) via the release of hypothalamic arginine vasopressin (ARGININE VASOPRESSIN) and CORTICOTROPIN-RELEASING HORMONE. (From J Pharmacol Exp Ther 1997;280(1):416-21)
Synthesis Analysis

The synthesis of U-50488 involves several chemical reactions that yield the final product with high purity. One common method includes the use of specific precursors that undergo transformations such as alkylation and cyclization. For example, the synthesis begins with a substituted phenyl compound, which is then reacted with an appropriate alkylating agent under controlled conditions to form the desired kappa-opioid agonist structure. The synthesis process has been optimized to ensure reproducibility and high yields, with analytical techniques like liquid chromatography and mass spectrometry employed to verify the purity and identity of the synthesized compound .

Chemical Reactions Analysis

U-50488 participates in various chemical reactions typical of opioid compounds. One notable reaction involves its interaction with kappa-opioid receptors in the central nervous system, leading to analgesic effects. In laboratory settings, U-50488 has been subjected to assays that measure its potency in inhibiting neurotransmitter release, particularly dopamine, in brain slices . Additionally, U-50488 can undergo metabolic transformations in vivo, where it may be converted into active or inactive metabolites through enzymatic processes involving cytochrome P450 enzymes.

Mechanism of Action

The primary mechanism of action for U-50488 is its role as an agonist at kappa-opioid receptors. Upon binding to these receptors, U-50488 activates intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels. This process results in reduced neuronal excitability and neurotransmitter release, particularly dopamine in areas such as the nucleus accumbens. Experimental studies have demonstrated that U-50488 significantly inhibits dopamine release in response to various stimuli, highlighting its potential impact on mood regulation and pain perception .

Physical and Chemical Properties Analysis

U-50488 exhibits several physical and chemical properties relevant to its use in research:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 180–185 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for handling the compound safely in laboratory settings and for ensuring accurate experimental results .

Applications

U-50488 is primarily used in scientific research focused on understanding opioid receptor dynamics and their implications in pain management and mood disorders. Its applications include:

  • Analgesic Research: Investigating pain relief mechanisms via kappa-opioid receptor activation.
  • Neuropharmacology Studies: Exploring the effects of kappa-opioid agonists on neurotransmitter systems.
  • Behavioral Studies: Assessing the impact of U-50488 on aversive behaviors and stress responses in animal models.

Research continues to explore the therapeutic potential of U-50488 in treating conditions such as chronic pain without the addictive properties associated with mu-opioid receptor agonists .

Introduction to U-50488: Historical Context and Pharmacological Significance

Discovery and Development of Selective κ-Opioid Receptor Agonists

The quest for receptor-specific opioids intensified after Martin’s 1976 proposal of three distinct opioid receptor types (μ, κ, σ) [6]. Early KOR ligands like ketazocine and ethylketocyclazocine showed promise but lacked selectivity, exhibiting significant μ-opioid receptor (MOR) activity that confounded pharmacological studies [1] [7]. The Upjohn Institute (now Pfizer) addressed this challenge through systematic screening of synthetic compounds devoid of morphinan alkaloid structures. Led by pharmacologist Philip VonVoigtlander, the team identified U-50488 in 1982 as a pure KOR agonist with negligible affinity for MOR or δ-opioid receptors (DOR) [1] [4].

Table 1: Key Properties of U-50488

PropertyValueSignificance
Chemical FormulaC₁₉H₂₆Cl₂N₂OMolecular weight: 369.33 g/mol
Receptor Affinity (Ki)KOR: 1.2 nM; MOR: >1,000 nM; DOR: >1,000 nM>800-fold selectivity for KOR [1]
Discovery Year1982First selective non-peptide KOR agonist [4]
Primary ActionsAnalgesia, diuresis, antitussiveKOR-mediated effects without MOR antagonism [1]

U-50488’s discovery validated the KOR as a druggable target independent of MOR pathways. It demonstrated potent analgesia in animal models without MOR-associated respiratory depression or reinforcing behaviors, highlighting its potential as a non-addictive analgesic template [1] [6]. This breakthrough catalyzed the synthesis of derivative scaffolds, including:

  • U-69593: Enhanced potency and oral bioavailability [4]
  • Enadoline: Clinical candidate for pain (abandoned due to dysphoria) [3]
  • Nalfurafine: FDA-approved G protein-biased KOR agonist for pruritus [6] [9]

Structural and Chemical Identity of U-50488

U-50488 features a unique diphenethylamine core distinct from morphinan-based opioids. Its structure comprises three critical domains:

  • Arylacetamide Motif: A 3,4-dichlorophenylacetyl group essential for KOR binding affinity.
  • N-Methyl Group: Reduces metabolic degradation compared to primary amines.
  • Trans-(1R,2R)-Aminocyclohexane: Stereospecific pyrrolidine-substituted cyclohexyl ring enabling selective KOR engagement [1] [8].

Table 2: Structure-Activity Relationship (SAR) of U-50488 Analogues

Structural ModificationEffect on KOR ActivityKey Insight
3,4-Dichloro → 2,6-Dichloro↓ Affinity (IC₅₀ >100 nM)Ortho-substitution disrupts binding pocket fit [8]
Trans-(1R,2R) → Cis-isomer↓↓ Potency (10-fold lower)Absolute stereochemistry dictates efficacy [5]
Pyrrolidine → Piperidine↓ Efficacy (partial agonist)Nitrogen ring size modulates signaling bias [10]
N-Methyl → N-H↓ Metabolic stabilityIncreased susceptibility to peptidases [8]

Crystallographic studies later confirmed that U-50488 adopts a "reversed V-shape" conformation within the KOR binding pocket. Key interactions include:

  • Ionic bond between the tertiary amine and D138³.³²
  • Hydrophobic contacts with V118².⁵³ and W287⁶.⁴⁸
  • Halogen bonding of dichlorophenyl group with Y139³.³³ and Y312⁷.³⁵ [8] [9]

The trans-cyclohexane configuration is critical: the (1R,2R)-enantiomer exhibits 50-fold higher potency than the (1S,2S)-form due to optimal positioning within the KOR’s helical bundle [5].

Key Milestones in U-50488 Research

U-50488’s pharmacological toolkit enabled seminal advances in KOR neurobiology:

Elucidating KOR Signaling Pathways (1985–2000)

U-50488 was instrumental in mapping KOR’s Gi/o-coupled effector systems:

  • Inhibition of cAMP: EC₅₀ = 12 nM in cell assays [1]
  • Calcium Channel Suppression: Mediates spinal analgesia [3]
  • p38 MAPK Activation: Early hint of β-arrestin-dependent signaling (later linked to side effects) [9]

Pioneering Biased Agonism Concepts (2010–Present)

U-50488 served as the reference "balanced agonist" for characterizing biased ligands:

  • G Protein-Biased Analogues: Compounds like 3 (from [10]) show 50-fold bias toward cAMP inhibition over β-arrestin recruitment, reducing aversion in mice.
  • Structural Basis: Cryo-EM revealed that U-50488 stabilizes KOR conformations favoring both G protein and β-arrestin coupling, unlike nalfurafine’s exclusive Gi orientation [9].

Enabling Disease-Targeted Therapeutics

  • Neuropathic Pain: U-50488 reverses paclitaxel-induced allodynia in rodents without tolerance [10].
  • Pruritus: Structural optimization yielded nalfurafine, a U-50488-derived anti-itch drug [6].
  • Multiple Sclerosis: KOR agonists promote oligodendrocyte differentiation via Gi signaling [3] [8].

Table 3: Clinically Relevant Compounds Derived from U-50488

CompoundStructural Change vs. U-50488Therapeutic ApplicationStatus
NalfurafineMorphinan core + 4-hydroxy substitutionUremic pruritusApproved (Japan)
DifelikefalinPeptidic KOR agonistPruritus in hemodialysisFDA-approved
CR665Peripherally-restricted analoguePostoperative pain (phase II)Terminated

Concluding Remarks

U-50488 remains a cornerstone molecule in opioid pharmacology 40 years after its discovery. Its rationally designed structure provided the first selective access to KOR’s physiological roles, from analgesia to neuroimmunomodulation. While clinical translation faced challenges due to CNS-mediated side effects, U-50488-inspired research yielded solutions through structural optimization (e.g., peripherally restricted agonists) and mechanistic insights (e.g., biased signaling). Modern KOR drug development continues to leverage U-50488’s pharmacophore while engineering out liabilities—a testament to its enduring scientific utility [3] [6] [9].

Properties

CAS Number

67198-13-4

Product Name

U-50488

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m1/s1

InChI Key

VQLPLYSROCPWFF-QZTJIDSGSA-N

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Synonyms

3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzeneacetamide, (trans)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide Mesylate, (trans)-(+)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide Mesylate, (trans)-(+-)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide Monohydrochloride, (trans)-(+-)-Isomer,
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide Monomethanesulfonate, (trans)-(+)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide Monomethanesulfonate, (trans)-(+-)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide Monomethanesulfonate, (trans)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide, (1R-cis)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide, (1S-cis)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide, (trans)-(+-)-Isomer
3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide, (trans)-(-)-Isomer
Benzeneacetamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, (trans)-Isomer
trans-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzeneacetamide
trans-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzeneacetamide Hydrochloride
U 50,488H
U 50488
U 50488H
U-50,488H
U-50488
U-50488H
U50,488H
U50488
U50488H

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.